4-Methyl-2-(naphthalen-1-yl)pyrrolidine
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Overview
Description
4-Methyl-2-(naphthalen-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group at the fourth position and a naphthalen-1-yl group at the second position of the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(naphthalen-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with 4-methyl-2-pyrrolidone in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions with an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(naphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-1-yl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(naphthalen-1-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methyl-2-(naphthalen-1-yl)pyrrolidine can be compared with other similar compounds, such as:
2-(Naphthalen-1-yl)pyrrolidine: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methyl-2-(phenyl)pyrrolidine: Contains a phenyl group instead of a naphthalen-1-yl group, leading to differences in steric and electronic properties.
2-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
603068-45-7 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-methyl-2-naphthalen-1-ylpyrrolidine |
InChI |
InChI=1S/C15H17N/c1-11-9-15(16-10-11)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,15-16H,9-10H2,1H3 |
InChI Key |
DEKCIWTVODBUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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